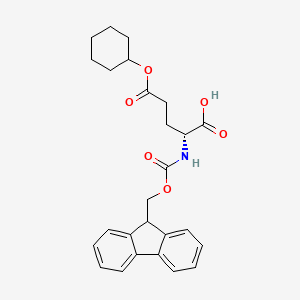

Fmoc-D-Glu(Ochx)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIPEUXZAYGDMU-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155236 | |

| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204251-25-2 | |

| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204251-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Glu(Ochx)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Side-Chain Protection in Peptide Synthesis

In the intricate field of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups for trifunctional amino acids is paramount to achieving high-yield, high-purity peptides. For glutamic acid, a trifunctional amino acid with a γ-carboxyl group, effective side-chain protection is crucial to prevent side reactions such as pyroglutamate formation and glutarimide formation, and to ensure the correct peptide sequence is assembled. While the tert-butyl (OtBu) ester is a commonly employed protecting group for glutamic acid in Fmoc-based SPPS, alternative protecting groups with distinct properties are often required for the synthesis of complex peptides. This technical guide provides a comprehensive overview of the chemical properties and applications of N-α-Fmoc-D-glutamic acid γ-cyclohexyl ester (Fmoc-D-Glu(Ochx)-OH), a valuable building block in peptide chemistry.

Physicochemical Properties of Fmoc-D-Glu(Ochx)-OH

Fmoc-D-Glu(Ochx)-OH is a derivative of the D-enantiomer of glutamic acid, where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the γ-carboxyl group is protected as a cyclohexyl (Ochx) ester. While specific experimental data for the D-isomer is not extensively available in the public domain, the properties can be largely inferred from its L-counterpart, Fmoc-L-Glu(Ochx)-OH, and from the well-understood chemistry of its constituent moieties.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₉NO₆ | [1] |

| Molecular Weight | 451.50 g/mol | [1] |

| CAS Number | 150047-85-1 (for L-isomer) | [1] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). | General knowledge |

| Melting Point | Not readily available. For comparison, the related Fmoc-D-Glu(OtBu)-OH has a melting point range of 80-95 °C. | |

| Storage | Store at 2-8°C, sealed in a dry, dark place. | General knowledge |

The Cyclohexyl (Ochx) Protecting Group: A Shield Against Side Reactions

The selection of the cyclohexyl ester for the protection of the glutamic acid side chain is a strategic choice aimed at mitigating common side reactions encountered during peptide synthesis.

Enhanced Stability and Prevention of Side Reactions

The cyclohexyl ester provides robust protection for the γ-carboxyl group. Its stability under the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) is a key advantage. Furthermore, the steric bulk of the cyclohexyl group can help to minimize the formation of pyroglutamate, a common side reaction involving the N-terminal glutamic acid residue. Research has also shown that for the analogous amino acid, aspartic acid, the use of a cyclohexyl ester significantly reduces the formation of aspartimide, a detrimental side reaction that can lead to a mixture of peptide isomers and difficult purification.[2] This suggests that the cyclohexyl ester of glutamic acid would similarly suppress the formation of the corresponding glutarimide.

Orthogonality in Protecting Group Strategies

In the context of Fmoc-SPPS, the Ochx group offers a degree of orthogonality. While it is stable to the basic conditions of Fmoc deprotection, it is labile to strong acidic conditions, typically a "cocktail" containing trifluoroacetic acid (TFA) used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[3] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the Ochx group.

Application of Fmoc-D-Glu(Ochx)-OH in Solid-Phase Peptide Synthesis

The incorporation of Fmoc-D-Glu(Ochx)-OH into a peptide sequence follows the standard protocols for Fmoc-SPPS. The workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.

Experimental Protocol: Incorporation of Fmoc-D-Glu(Ochx)-OH into a Peptide Chain

The following is a generalized protocol for the coupling of Fmoc-D-Glu(Ochx)-OH in an automated or manual peptide synthesizer.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin-bound peptide with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

3. Amino Acid Activation and Coupling:

-

Dissolve Fmoc-D-Glu(Ochx)-OH (typically 3-5 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete acylation.

-

Wash the resin with DMF to remove excess reagents and byproducts.

4. Capping (Optional):

-

To block any unreacted N-terminal amines, a capping step can be performed using a solution of acetic anhydride and a base in DMF.

5. Repetition:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Diagram of the SPPS Cycle for Fmoc-D-Glu(Ochx)-OH Incorporation

Caption: The solid-phase peptide synthesis cycle for the incorporation of Fmoc-D-Glu(Ochx)-OH.

Deprotection of the Cyclohexyl Ester

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The cyclohexyl ester of the glutamic acid side chain is cleaved under strong acidic conditions.

Cleavage Cocktail and Protocol

A common cleavage cocktail for the removal of the Ochx group, along with other acid-labile protecting groups (such as tBu, Boc, and Trt), is a mixture containing a high concentration of TFA. Scavengers are included in the cocktail to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

Standard Cleavage Cocktail:

-

95% Trifluoroacetic acid (TFA)

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

Protocol:

-

Wash the peptide-resin with DCM to remove residual DMF.

-

Dry the resin under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the peptide pellet under vacuum.

Deprotection Mechanism

Caption: Simplified mechanism of the acid-catalyzed deprotection of the cyclohexyl ester.

Conclusion and Future Perspectives

Fmoc-D-Glu(Ochx)-OH is a valuable reagent for peptide chemists, particularly when the suppression of side reactions associated with the glutamic acid side chain is a priority. The cyclohexyl ester protecting group offers a robust and reliable alternative to the more commonly used tert-butyl ester, especially in the synthesis of long or complex peptides where the risk of side reactions is elevated. As the demand for synthetic peptides in research, diagnostics, and therapeutics continues to grow, the availability and understanding of a diverse range of protected amino acid building blocks, such as Fmoc-D-Glu(Ochx)-OH, will be essential for advancing the field of peptide science. Further studies detailing the specific physicochemical properties and reaction kinetics of the D-isomer would be a welcome addition to the literature, providing peptide chemists with even greater control and predictability in their synthetic endeavors.

References

-

Fmoc-Glu(OcHx)-OH. Advanced ChemTech. [Link]

-

Supplementary Data. The Royal Society of Chemistry. [Link]

-

Fmoc-Glu(OtBu)-OH | C24H27NO6. PubChem. [Link]

-

Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

An In-depth Technical Guide to Fmoc-D-Glu(Ochx)-OH: Structure, Synthesis, and Application

Abstract

In the landscape of modern therapeutic peptide development, the strategic incorporation of non-canonical amino acids is paramount for enhancing pharmacological profiles. Fmoc-D-Glu(Ochx)-OH, an N-α-Fmoc protected D-glutamic acid with its γ-carboxyl group shielded by a cyclohexyl ester, represents a critical building block for advanced Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth analysis of its molecular structure, a detailed methodology for its chemical synthesis, and a comprehensive protocol for its application. We will explore the causality behind the selection of the cyclohexyl protecting group, highlighting its unique advantages in mitigating common side reactions and enabling complex peptide designs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of high-purity, structurally complex peptides.

The Molecular Architecture of Fmoc-D-Glu(Ochx)-OH

Fmoc-D-Glu(Ochx)-OH is a meticulously designed derivative of D-glutamic acid, engineered for optimal performance in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its structure is a triad of functional components, each serving a distinct and critical purpose.

-

D-Glutamic Acid Backbone : The use of the D-enantiomer, as opposed to the natural L-form, is a strategic choice to confer proteolytic resistance to the final peptide.[1][2] Peptides incorporating D-amino acids are less susceptible to degradation by endogenous proteases, which are stereospecific for L-amino acids, thereby extending the peptide's in-vivo half-life.[1]

-

N-α-Fmoc Group (Temporary Protection) : The alpha-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is the cornerstone of the most widely used SPPS strategy and is prized for its stability during the coupling reaction and its clean, quantitative removal under mild basic conditions (typically with a 20% solution of piperidine in DMF).[3][4] This lability allows for the stepwise, sequential elongation of the peptide chain from the C-terminus to the N-terminus.[]

-

γ-Ochx Group (Permanent/Side-Chain Protection) : The side-chain γ-carboxyl group is protected as a cyclohexyl (Ochx) ester. This is a critical feature that prevents the reactive carboxyl group from participating in unwanted side reactions during peptide assembly. The choice of the cyclohexyl group over the more common tert-butyl (OtBu) ester is deliberate; its greater steric hindrance and stability profile offer distinct advantages, particularly in the prevention of acid-catalyzed aspartimide formation in adjacent aspartic acid residues.[6][7] The cyclohexyl group is stable to the mild base used for Fmoc removal and requires strong acid conditions, such as trifluoromethanesulfonic acid (TFMSA) or hydrofluoric acid (HF), for its cleavage, which typically occurs during the final cleavage of the peptide from the resin.[6][8]

Caption: Chemical structure of Fmoc-D-Glu(Ochx)-OH.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₉NO₆ | [9] |

| Molecular Weight | 451.50 g/mol | [9] |

| Appearance | White to off-white powder | [10] |

| Storage Temperature | 2-8°C | [11] |

| Typical Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMF, NMP, DCM | [12] |

The Rationale for Cyclohexyl Protection: An Orthogonal Strategy

The success of SPPS is fundamentally reliant on an orthogonal protection scheme , where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[3][13] The standard Fmoc/tBu strategy is a prime example of this principle.[3]

-

Temporary N-α-Protection : The Fmoc group is removed by a mild base (e.g., piperidine).

-

Permanent Side-Chain Protection : Groups like tert-butyl (tBu) are stable to piperidine but are removed by moderate acid (e.g., Trifluoroacetic Acid, TFA).[14]

-

Resin Linker : The bond anchoring the peptide to the solid support is also cleaved by acid, often concurrently with the side-chain groups.[4]

The cyclohexyl (Ochx) ester of glutamic acid fits within this orthogonal framework but offers a different level of acid lability compared to the tert-butyl ester. While OtBu is readily cleaved by TFA, the Ochx group is significantly more stable under these conditions and requires stronger acids for removal.[6][8]

This enhanced stability is a key advantage. One of the most problematic side reactions during peptide synthesis, especially during acid treatment, is the formation of aspartimide intermediates from aspartic acid residues.[7] This can lead to chain branching and racemization. Studies have shown that using the bulkier and more acid-stable cyclohexyl ester for protecting aspartic or glutamic acid side chains significantly suppresses this unwanted reaction compared to benzyl or even tert-butyl esters.[6][7] Therefore, the selection of Fmoc-D-Glu(Ochx)-OH is a deliberate, experience-driven choice to enhance the fidelity of synthesizing complex or lengthy peptides where aspartimide formation is a risk.

Synthesis of Fmoc-D-Glu(Ochx)-OH: A Two-Step Protocol

The synthesis of Fmoc-D-Glu(Ochx)-OH is generally achieved through a two-step process starting from D-Glutamic acid. The following protocol is a representative method adapted from standard procedures for amino acid protection and esterification.[10]

Workflow for Synthesis```dot

graph TD { A[Start: D-Glutamic Acid] --> B{Step 1: N-α-Fmoc Protection}; B --> C[Intermediate: Fmoc-D-Glu-OH]; C --> D{Step 2: γ-Carboxyl Esterification}; D --> E[Product: Fmoc-D-Glu(Ochx)-OH]; E --> F[Purification & Characterization];

}

Caption: A single coupling cycle in Fmoc-based SPPS.

Detailed Coupling Protocol

Prerequisites : The synthesis starts with a resin-bound peptide chain that has a free N-terminal amine, achieved by removing the previous Fmoc group.

-

Resin Preparation : Swell the peptide-resin in an appropriate solvent like DMF.

-

Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group from the growing peptide chain. [4]This exposes the free amine for the next coupling step.

-

Washing : Thoroughly wash the resin with DMF and DCM to remove excess piperidine and the Fmoc-adduct.

-

Amino Acid Activation : In a separate vessel, pre-activate Fmoc-D-Glu(Ochx)-OH (3-4 equivalents relative to resin loading). A common activation cocktail is HBTU (0.95 eq. to the amino acid) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF. [1][15]Allow the mixture to stand for 2-5 minutes.

-

Coupling Reaction : Add the activated amino acid solution to the washed resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring : Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction and the absence of free primary amines. [1]7. Washing : Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Chain Elongation : The cycle (steps 2-7) is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage : After the entire sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Ochx group) are removed simultaneously using a strong acid "cocktail," such as TFMSA or HF, often with scavengers like thioanisole to prevent side reactions. [6][]

Conclusion

Fmoc-D-Glu(Ochx)-OH is more than a standard amino acid derivative; it is a specialized tool for overcoming specific challenges in peptide synthesis. Its D-configuration provides enzymatic stability, while the Fmoc group enables its seamless integration into the most robust SPPS workflows. The strategic choice of the cyclohexyl ester for side-chain protection provides an enhanced stability profile that is crucial for minimizing acid-catalyzed side reactions, thereby ensuring higher purity and yield for complex peptide targets. A thorough understanding of its structure, synthesis, and the rationale behind its protecting group strategy empowers researchers to construct advanced peptide therapeutics with greater precision and success.

References

- BenchChem. (2025). Application Notes: Fmoc-D-Glu(OtBu)

- AAPPTec. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics. Benchchem.

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu-OH in Cyclic Peptide Synthesis. Benchchem.

- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio.

- Guidechem. (n.d.). Fmoc-D-glutamic acid gamma-tert-butyl ester 104091-08-9 wiki. Guidechem.

- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups.

- BOC Sciences. (n.d.). CAS 104091-08-9 Fmoc-D-Glu(OtBu)-OH. BOC Sciences.

- National Center for Biotechnology Inform

- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem. Sigma-Aldrich.

- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

- T. M. L. et al. (1993).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. NINGBO INNO PHARMCHEM CO.,LTD.

- J&K Scientific LLC. (n.d.). Fmoc-L-glutamic acid g-cyclohexyl ester. J&K Scientific LLC.

- BOC Sciences. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- University of Bristol. (n.d.). Protecting Groups. University of Bristol.

- United States Biological. (n.d.). Fmoc-D-Glutamic acid γ-cyclohexyl ester CAS.

- Advanced ChemTech. (n.d.). Fmoc-Glu(OcHx)-OH. Advanced ChemTech.

- Y., Kiso, et al. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. Page loading... [wap.guidechem.com]

- 11. dev.usbio.net [dev.usbio.net]

- 12. peptide.com [peptide.com]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. nbinno.com [nbinno.com]

- 15. rsc.org [rsc.org]

An In-Depth Technical Guide to Fmoc-D-Glu(Ochx)-OH: A Key Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern therapeutic peptide development, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. Fmoc-D-Glu(Ochx)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester, has emerged as a critical reagent in solid-phase peptide synthesis (SPPS). This in-depth guide provides a comprehensive overview of its chemical properties, strategic advantages, and detailed protocols for its application. We will explore the causality behind the choice of the cyclohexyl ester protecting group, its role in mitigating common side reactions, and its utility in the synthesis of complex and therapeutically relevant peptides.

Core Molecular Attributes of Fmoc-D-Glu(Ochx)-OH

Fmoc-D-Glu(Ochx)-OH is a derivative of the D-enantiomer of glutamic acid, specifically designed for use in Fmoc-based solid-phase peptide synthesis. The D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the in-vivo half-life of the resulting peptide therapeutic.[1]

The key features of this molecule are the N-terminal Fmoc protecting group and the γ-carboxyl group protected as a cyclohexyl ester.

| Property | Value | Source |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester | Chem-Impex |

| Synonyms | Fmoc-D-Glu(OcHex)-OH | Chem-Impex |

| CAS Number | 204251-25-2 | Chem-Impex |

| Molecular Formula | C₂₆H₂₉NO₆ | Chem-Impex |

| Molecular Weight | 451.52 g/mol | Chem-Impex |

| Appearance | White powder | Chem-Impex |

The Strategic Advantage of the Cyclohexyl (Ochx) Ester Protecting Group

The choice of a side-chain protecting group is a critical decision in peptide synthesis, directly impacting the efficiency of coupling reactions and the purity of the final product. While the tert-butyl (OtBu) ester is a common choice for protecting the carboxyl group of glutamic acid, the cyclohexyl (Ochx) ester offers distinct advantages in specific contexts.

Minimization of Side Reactions

One of the significant challenges in the synthesis of peptides containing glutamic acid is the potential for side reactions, such as the formation of pyroglutamate from an N-terminal glutamic acid residue. The bulky nature of the cyclohexyl group can sterically hinder this intramolecular cyclization. Furthermore, the use of cyclohexyl esters has been shown to minimize undesired cyclizations of aspartic and glutamic acid side chains.[2]

Orthogonality in Fmoc Solid-Phase Peptide Synthesis

The cyclohexyl ester provides a robust orthogonal protecting group strategy within the Fmoc/tBu framework. The O-cyclohexyl (Chx) group is stable under the mildly basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) and is also resistant to the mild acids, such as trifluoroacetic acid (TFA), typically used for the cleavage of tert-butyl-based protecting groups.[3] This stability allows for the selective deprotection of other side chains while the glutamic acid γ-carboxyl group remains protected.

The cleavage of the cyclohexyl ester requires stronger acidic conditions, such as 1 M trifluoromethanesulfonic acid (TFMSA) with a scavenger like thioanisole in TFA.[3] This differential lability is the essence of its orthogonality and provides chemists with greater flexibility in the design of complex peptide synthesis strategies, including the on-resin cyclization of peptides.

Caption: Orthogonality of Fmoc, tBu, and Ochx protecting groups.

Experimental Protocols for the Use of Fmoc-D-Glu(Ochx)-OH

The successful incorporation of Fmoc-D-Glu(Ochx)-OH into a peptide sequence relies on optimized protocols for coupling and subsequent deprotection of the side chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating Fmoc-D-Glu(Ochx)-OH into a growing peptide chain on a solid support.

Caption: General workflow for SPPS using Fmoc-D-Glu(Ochx)-OH.

Detailed Coupling Protocol for Fmoc-D-Glu(Ochx)-OH

This protocol outlines the manual coupling of Fmoc-D-Glu(Ochx)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

Fmoc-D-Glu(Ochx)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Pre-activation of the Amino Acid: In a separate vial, dissolve 3-5 equivalents of Fmoc-D-Glu(Ochx)-OH and 3-5 equivalents of HBTU/HATU in DMF. Add 6-10 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Protocol for the Cleavage of the Cyclohexyl Ester

The cleavage of the cyclohexyl ester requires strong acidic conditions and should be performed as one of the final deprotection steps, typically concurrently with cleavage from the resin if a strong acid-labile linker is used.

Materials:

-

Peptide-resin with the fully assembled sequence

-

Cleavage Cocktail: 1 M Trifluoromethanesulfonic acid (TFMSA) and thioanisole in Trifluoroacetic acid (TFA). A common ratio is TFA/thioanisole/TFMSA (90:5:5).

-

Scavengers: Triisopropylsilane (TIS) and water may also be included depending on the peptide sequence. A standard "Reagent B" cocktail (TFA/phenol/water/TIS, 88:5:5:2) is not sufficient for Ochx cleavage.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Neuroscience

The unique properties of Fmoc-D-Glu(Ochx)-OH make it a valuable tool in several areas of research and development.

Synthesis of Metabolically Stable Therapeutic Peptides

The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of peptide drugs. Fmoc-D-Glu(Ochx)-OH allows for the precise placement of a D-glutamic acid residue within a peptide sequence, which can be particularly beneficial for peptides that are susceptible to degradation by exopeptidases or endopeptidases. This has been a key strategy in the development of long-acting analogues of hormones such as Glucagon-Like Peptide-1 (GLP-1).

Development of Conformationally Constrained Peptides

The side chain of glutamic acid can be used as an anchor point for the synthesis of cyclic peptides through the formation of a lactam bridge with a free amine group elsewhere in the peptide sequence. The orthogonal nature of the cyclohexyl ester protecting group allows for on-resin cyclization strategies, which can be more efficient than solution-phase cyclization.[4] Conformationally constrained cyclic peptides often exhibit higher receptor affinity and selectivity.

Probing Neurotransmitter Systems

Derivatives of D-glutamic acid are explored in neuroscience research for their potential to modulate neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor. The ability to synthesize novel peptides containing D-glutamic acid with high purity is essential for these investigations.

Conclusion

Fmoc-D-Glu(Ochx)-OH is a specialized yet powerful building block for advanced solid-phase peptide synthesis. Its key advantages lie in the enhanced stability and orthogonality of the cyclohexyl ester protecting group, which allows for the synthesis of complex peptides with a reduced risk of side reactions. For researchers and drug developers working on next-generation peptide therapeutics, a thorough understanding of the strategic application of Fmoc-D-Glu(Ochx)-OH is essential for achieving their synthetic goals and advancing their scientific discoveries.

References

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu-OH in Cyclic Peptide Synthesis.

- BenchChem. (2025).

- Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (1998). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 1949-1954.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Boc Sciences. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Fmoc-D-Glu(Ochx)-OH: Application in Peptide Synthesis and Drug Development

This guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester, commonly referred to as Fmoc-D-Glu(Ochx)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's critical role as a building block in solid-phase peptide synthesis (SPPS), offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Advantage of the Cyclohexyl Protecting Group in Peptide Synthesis

In the intricate process of peptide synthesis, the selection of appropriate protecting groups for amino acid side chains is paramount to achieving high yields and purity.[1] While the tert-butyl (tBu) group is a conventional choice for protecting the γ-carboxyl group of glutamic acid, the cyclohexyl (cHx) ester presents a nuanced alternative with distinct advantages in specific synthetic contexts. The use of D-enantiomers, such as D-glutamic acid, is a key strategy in modern drug design to enhance peptide stability against enzymatic degradation, thereby improving their in-vivo half-life and therapeutic potential.

Fmoc-D-Glu(Ochx)-OH is a specialized amino acid derivative designed for Fmoc-based solid-phase peptide synthesis.[1] The fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus provides a stable protecting group that can be selectively removed under mild basic conditions, a cornerstone of the Fmoc/tBu synthesis strategy. The cyclohexyl ester protecting the γ-carboxyl group offers a different steric and electronic profile compared to the more common tert-butyl ester, which can be leveraged to optimize solubility and minimize side reactions during peptide elongation and cleavage. This guide will illuminate the physicochemical properties, applications, and detailed methodology for the effective utilization of Fmoc-D-Glu(Ochx)-OH.

Physicochemical Properties and Supplier Information

A thorough understanding of the physicochemical properties of Fmoc-D-Glu(Ochx)-OH is essential for its proper handling, storage, and application in peptide synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 204251-25-2 | [1][2] |

| Molecular Formula | C₂₆H₂₉NO₆ | [1] |

| Molecular Weight | 451.52 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [a]D²⁰ = +15 ± 2º (C=1 in DMF) | [1] |

| Storage Conditions | 0-8°C | [1] |

Reputable Suppliers:

Ensuring the quality of starting materials is a critical first step in successful peptide synthesis. Fmoc-D-Glu(Ochx)-OH can be sourced from a number of reputable chemical suppliers specializing in reagents for peptide synthesis. A partial list of suppliers includes:

-

Chem-Impex[1]

-

AAPPTEC[3]

-

ChemicalBook (listing multiple suppliers)[2]

-

Shanghai Hanhong Scientific Co., Ltd.[2]

-

Chemsky (Shanghai) International Co., Ltd[2]

-

Shanghai GL Peptide Ltd.[2]

Applications in Research and Drug Development

The unique structural features of Fmoc-D-Glu(Ochx)-OH make it a valuable reagent in several areas of research and pharmaceutical development.

Enhanced Peptide Therapeutics: The incorporation of D-amino acids is a well-established strategy to increase the proteolytic stability of peptide-based drugs. Fmoc-D-Glu(Ochx)-OH serves as a key building block for introducing D-glutamic acid into a peptide sequence. The resulting peptides are less susceptible to degradation by proteases, leading to a longer circulating half-life and improved bioavailability.

Neurological Drug Candidates: Glutamic acid is a primary excitatory neurotransmitter in the central nervous system. Synthetic peptides containing D-glutamic acid are of significant interest in the development of drug candidates targeting neurological disorders. The precise control over peptide sequence afforded by using Fmoc-D-Glu(Ochx)-OH is crucial in this context.[1]

Complex Peptide Synthesis: The cyclohexyl ester of the glutamic acid side chain can enhance the solubility and stability of the growing peptide chain, which is particularly beneficial during the synthesis of long or hydrophobic peptides.[1] This can lead to improved yields and higher purity of the final product compared to traditional methods.[1]

Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, step-by-step protocol for the incorporation of Fmoc-D-Glu(Ochx)-OH into a peptide sequence using manual solid-phase peptide synthesis on a Rink Amide resin. This protocol is designed to be a self-validating system, with checkpoints to ensure the success of each step.

Materials:

-

Rink Amide resin

-

Fmoc-D-Glu(Ochx)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel. This is a critical step to ensure that the reactive sites on the resin are accessible.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes. The completion of this step can be monitored by taking a small aliquot of the solution and measuring its UV absorbance at 301 nm, which corresponds to the dibenzylfulvene-piperidine adduct. A stable, high absorbance indicates successful Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test on a small sample of the resin should be positive (blue color), indicating the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-D-Glu(Ochx)-OH and a slightly less than equimolar amount of HBTU in DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes. The solution should change color.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a Kaiser test. A negative Kaiser test (yellow/colorless) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle.

-

-

Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2) to reveal the N-terminal amine.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DMF and then with DCM, and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. The cyclohexyl ester will be cleaved under these acidic conditions.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Workflow Diagram

The following diagram illustrates the key stages of the solid-phase peptide synthesis workflow described above.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-D-Glu(Ochx)-OH.

Conclusion

Fmoc-D-Glu(Ochx)-OH is a valuable and versatile building block for the synthesis of complex and therapeutically relevant peptides. The strategic use of the D-enantiomer and the cyclohexyl side-chain protecting group offers tangible benefits in terms of peptide stability, solubility, and overall synthetic success. The detailed protocol and workflow provided in this guide, grounded in established principles of peptide chemistry, offer a robust framework for researchers and drug development professionals to effectively incorporate this important reagent into their synthetic strategies. As with all chemical syntheses, careful attention to detail, quality of reagents, and appropriate analytical validation are essential for achieving the desired outcomes.

References

-

National Center for Biotechnology Information. (n.d.). Fmoc-Glu(OcHx)-OH. PubChem Compound Database. Retrieved from [Link]

-

AAPPTEC. (n.d.). Fmoc-Glu(OcHx)-OH [150047-85-1]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of Fmoc-D-Glu(Ochx)-OH

Foreword: The Strategic Importance of Fmoc-D-Glu(Ochx)-OH in Advanced Peptide Synthesis

For the discerning researcher in peptide chemistry and drug development, the selection of building blocks is a critical determinant of synthetic success. N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester, or Fmoc-D-Glu(Ochx)-OH, represents a strategic choice for the introduction of D-glutamic acid residues into peptide sequences. The use of the D-enantiomer is pivotal in designing peptides with enhanced enzymatic stability and unique conformational properties. Furthermore, the cyclohexyl (Ochx) ester protecting group on the side chain offers distinct advantages over more common protecting groups like the tert-butyl (OtBu) ester. Its increased steric bulk and lipophilicity can significantly influence the solubility of the growing peptide chain, mitigating aggregation issues often encountered during solid-phase peptide synthesis (SPPS).[1] This guide provides a comprehensive exploration of the core physicochemical characteristics of Fmoc-D-Glu(Ochx)-OH, offering both established data and field-proven methodologies for its effective characterization and application.

Molecular Structure and Core Identifiers

A thorough understanding of a molecule begins with its fundamental identity. The structural and identifying information for Fmoc-D-Glu(Ochx)-OH is summarized below.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester | Chem-Impex |

| Synonyms | Fmoc-D-Glu(OcHex)-OH, Fmoc-D-Glutamic acid 5-cyclohexyl ester | [2] |

| CAS Number | 204251-25-2 | [3] |

| Molecular Formula | C₂₆H₂₉NO₆ | Inferred from structure |

| Molecular Weight | 451.52 g/mol | [3] |

Diagram 1: Chemical Structure of Fmoc-D-Glu(Ochx)-OH

Caption: 2D structure of Fmoc-D-Glu(Ochx)-OH.

Physical and Chemical Properties

The physical and chemical properties of Fmoc-D-Glu(Ochx)-OH are crucial for its handling, storage, and application in synthesis. While specific experimental data for this derivative is not widely published, we can infer key characteristics from closely related compounds and general principles of peptide chemistry.

Table 2: Physicochemical Properties of Fmoc-D-Glu(Ochx)-OH

| Property | Value/Observation | Rationale and Comparative Insights |

| Appearance | White to off-white solid | Typical for Fmoc-protected amino acids.[4] |

| Melting Point | Not explicitly published. Expected to be in a similar range to Fmoc-D-Glu(OtBu)-OH (80-96 °C). | The cyclohexyl group may influence crystal packing, potentially altering the melting point slightly compared to the tert-butyl analog.[4] |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. Limited solubility in non-polar solvents and water. | The bulky and lipophilic Fmoc and cyclohexyl groups enhance solubility in polar aprotic solvents, which is advantageous for SPPS.[1][5] |

| Optical Rotation | Not explicitly published. Expected to have a positive specific rotation. | The D-configuration typically results in a positive specific rotation for this class of compounds, though the exact value is solvent and concentration-dependent. The L-enantiomer, Fmoc-L-Glu(OtBu)-OH, has a negative specific rotation. |

| Stability | Stable under standard storage conditions (2-8 °C, dry). Sensitive to basic conditions (e.g., piperidine) leading to Fmoc group cleavage. | The Fmoc group is designed for base-lability, a key feature of its use in SPPS.[6] |

Analytical Characterization Methodologies

Rigorous analytical characterization is paramount to verify the identity, purity, and stability of Fmoc-D-Glu(Ochx)-OH. The following section details the primary analytical techniques and provides validated protocols for their execution.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Fmoc-amino acids. A reverse-phase method is typically employed.

Protocol for Purity Analysis by RP-HPLC:

-

System Preparation:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (for the Fmoc group)

-

Column Temperature: 25 °C

-

-

Sample Preparation:

-

Dissolve approximately 1 mg of Fmoc-D-Glu(Ochx)-OH in 1 mL of a 1:1 mixture of Mobile Phase A and B.

-

-

Chromatographic Run:

-

Inject 10 µL of the sample solution.

-

Run a linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

-

Hold at 100% Mobile Phase B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

Causality Behind Experimental Choices:

-

The C18 stationary phase provides excellent hydrophobic retention for the non-polar Fmoc and cyclohexyl groups.

-

TFA is used as an ion-pairing agent to improve peak shape for the carboxylic acid.

-

The gradient elution ensures that the compound elutes with a reasonable retention time and good resolution from any potential impurities.

Diagram 2: HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation.

Expected Chemical Shifts (based on analogous structures):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.7-7.2 (m, 8H): Aromatic protons of the Fmoc group.

-

δ 5.5-5.2 (m, 1H): NH proton of the carbamate.

-

δ 4.8-4.6 (m, 1H): Cyclohexyl CH proton attached to the ester oxygen.

-

δ 4.5-4.2 (m, 3H): CH and CH₂ protons of the Fmoc group.

-

δ 4.4-4.1 (m, 1H): α-CH of the glutamic acid residue.

-

δ 2.5-1.8 (m, 4H): β- and γ-CH₂ protons of the glutamic acid residue.

-

δ 1.8-1.2 (m, 10H): Protons of the cyclohexyl ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 175-170: Carboxylic acid and ester carbonyl carbons.

-

δ 156: Carbamate carbonyl carbon.

-

δ 144-120: Aromatic carbons of the Fmoc group.

-

δ 75-70: Cyclohexyl CH carbon attached to the ester oxygen.

-

δ 67: CH₂ of the Fmoc group.

-

δ 54: α-C of the glutamic acid residue.

-

δ 47: CH of the Fmoc group.

-

δ 35-25: Aliphatic carbons of the glutamic acid and cyclohexyl groups.

-

Protocol for NMR Sample Preparation and Analysis:

-

Accurately weigh 5-10 mg of Fmoc-D-Glu(Ochx)-OH into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides an accurate determination of the molecular weight, confirming the elemental composition.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in both positive and negative ion modes.

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ and adducts such as [M+Na]⁺.

-

Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.

-

-

Data Analysis: Compare the observed m/z values with the calculated exact mass of the compound.

Expected Exact Mass:

-

Calculated for C₂₆H₂₉NO₆: 451.1995

-

[M+H]⁺: 452.2073

-

[M+Na]⁺: 474.1892

-

[M-H]⁻: 450.1917

Diagram 3: Analytical Characterization Funnel

Caption: A multi-technique approach to characterization.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling Fmoc-D-Glu(Ochx)-OH.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. Recommended storage temperature is 2-8 °C.

Conclusion: A Versatile Building Block for Modern Peptide Science

Fmoc-D-Glu(Ochx)-OH is a valuable reagent for peptide chemists seeking to synthesize peptides with enhanced stability and tailored properties. Its unique cyclohexyl side-chain protection offers advantages in terms of solubility and potentially reduced aggregation during SPPS. While detailed published data on this specific derivative is limited, the analytical protocols and comparative insights provided in this guide offer a robust framework for its characterization and successful implementation in research and development. The methodologies outlined herein are designed to be self-validating, ensuring the high quality and integrity of this crucial building block in the synthesis of novel peptide-based therapeutics and research tools.

References

-

Aapptec Peptides. Fmoc-D-Glu(OtBu)-OH [104091-08-9]. [Link]

-

The Royal Society of Chemistry. Supplementary Data. [Link]

-

PubChem. Fmoc-Glu(OtBu)-OH. [Link]

-

Aapptec Peptides. Fmoc-D-Glu-OH [104091-09-0]. [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

CEM Corporation. Fmoc-Glu(OtBu)-OH. [Link]

-

PubChem. (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid. [Link]

-

Studia Universitatis Babes-Bolyai Chemia. SYNTHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF γ-L-GLUTAMYLCYCLOHEXYLAMIDE. [Link]

-

MDPI. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. [Link]

-

Anaspec. Fmoc-D-Glu(OtBu)-OH - 5 g. [Link]

-

PubMed. Physicochemical descriptors in property-based drug design. [Link]

-

PubMed. Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. [Link]

-

PubMed Central. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]

-

PubMed. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]

-

PubMed. Evaluation of the Physicochemical Properties and Dissolution Characteristics of Mesalamine: Relevance to Controlled Intestinal Drug Delivery. [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts (ppm) of Las Glu (glucose part) in chloroform. [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts [expressed as ı (ppm)] of fractions.... [Link]

-

MDPI. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. [Link]

Sources

Fmoc-D-Glu(Ochx)-OH solubility in DMF and other solvents

An In-Depth Technical Guide to the Solubility of Fmoc-D-Glu(Ochx)-OH for Solid-Phase Peptide Synthesis

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-D-glutamic acid γ-cyclohexyl ester (Fmoc-D-Glu(Ochx)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). As the incorporation of D-amino acids and complex side-chain modifications becomes increasingly vital in drug discovery and materials science, a thorough understanding of the solubility of the corresponding protected amino acids is paramount for ensuring high coupling efficiencies and overall synthesis purity. This document, written from the perspective of a Senior Application Scientist, synthesizes field-proven insights with established chemical principles to offer researchers a definitive resource. We will explore the molecular determinants of solubility, provide a comparative analysis across common SPPS solvents, detail a robust experimental protocol for solubility determination, and present actionable troubleshooting strategies for common challenges.

Molecular Architecture and its Impact on Solubility

The solubility of any Fmoc-protected amino acid is a direct consequence of the interplay between its constituent parts. The structure of Fmoc-D-Glu(Ochx)-OH can be deconstructed into three key domains, each contributing to its overall physicochemical properties.

-

The Fmoc Group (9-Fluorenylmethoxycarbonyl): This large, aromatic, and hydrophobic protecting group is the cornerstone of modern SPPS due to its base-lability.[][2] While it generally enhances solubility in common organic solvents like N,N-Dimethylformamide (DMF), its planar nature can lead to intermolecular π-stacking.[3] This aggregation phenomenon can reduce the effective solubility of the amino acid derivative, sometimes requiring physical disruption (e.g., sonication) to achieve full dissolution.[3]

-

The D-Glutamic Acid Backbone: The core amino acid provides the chiral center and the carboxylic acid and amine functionalities necessary for peptide bond formation. Its inherent polarity is largely masked by the protecting groups.

-

The Cyclohexyl (Ochx) Ester Side-Chain Protection: The γ-carboxyl group of the glutamic acid side chain is protected as a cyclohexyl ester. The cyclohexyl group is a bulky, non-polar, and hydrophobic moiety. This characteristic is crucial as it significantly enhances the molecule's solubility in the organic solvents typically used in SPPS, preventing potential precipitation issues that might arise with a free carboxylic acid side chain.

Caption: Molecular components of Fmoc-D-Glu(Ochx)-OH.

Solubility Profile in Standard SPPS Solvents

While precise quantitative solubility data for Fmoc-D-Glu(Ochx)-OH is not extensively published, a robust qualitative and semi-quantitative understanding can be derived from its structural similarity to other side-chain protected glutamic acid derivatives and general principles of SPPS. The solvents of choice in Fmoc-SPPS are typically polar aprotic solvents capable of solvating both the protected amino acids and the growing peptide chain on the resin support.[4]

| Solvent | Type | Expected Solubility of Fmoc-D-Glu(Ochx)-OH | Key Considerations |

| DMF (N,N-Dimethylformamide) | Polar Aprotic | High | The most common and effective solvent for SPPS.[][5] Structurally similar compounds like Fmoc-D-Glu(OtBu)-OH are "clearly soluble" at 0.5 M.[6] Fmoc-D-Glu(Ochx)-OH is expected to achieve concentrations of 0.3-0.5 M, sufficient for standard coupling protocols. |

| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | High to Very High | Possesses a higher solvating power than DMF, particularly for hydrophobic and aggregation-prone sequences.[5][7] It is an excellent alternative if solubility issues or on-resin aggregation are observed with DMF.[7] |

| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Very High | A powerful solvent capable of dissolving many sparingly soluble Fmoc-amino acids.[7][8] Often used as a co-solvent (e.g., in a "Magic Mixture") to disrupt aggregation and enhance solubility in difficult cases.[3][7] Can be hygroscopic.[9] |

| DCM (Dichloromethane) | Non-polar | Low to Moderate | Historically used in SPPS, but its utility is limited by poor solubility of many Fmoc-protected amino acids.[5] Not recommended as the primary solvent for dissolving Fmoc-D-Glu(Ochx)-OH for coupling reactions. |

Critical Factors Governing Solubility

Achieving consistent and complete dissolution of Fmoc-D-Glu(Ochx)-OH requires control over several experimental variables. Understanding these factors allows for proactive optimization and troubleshooting.

-

Solvent Purity: The quality of the solvent is paramount. DMF, in particular, can degrade over time to form dimethylamine and formic acid.[3] These impurities can interfere with the coupling reaction and potentially reduce the solubility of the Fmoc-amino acid. Causality: The presence of amines can cause premature deprotection of the Fmoc group, while other impurities can alter the solvent's polarity and solvating capacity. Always use high-purity, amine-free grade solvents.

-

Temperature: Gentle warming can be an effective method to increase the solubility of sparingly soluble compounds.[7] Causality: Increasing the thermal energy of the system helps to overcome the intermolecular forces (like π-stacking) that lead to aggregation, favoring dissolution. A temperature of ~37°C is often sufficient.

-

Physical Agitation: Sonication is a widely used technique to break up aggregates of Fmoc-amino acids.[3] Causality: The high-frequency sound waves create cavitation bubbles that physically disrupt the π-stacked aggregates, increasing the surface area of the solute exposed to the solvent and accelerating dissolution.

-

Presence of Additives: In cases of severe aggregation of the growing peptide chain on the resin, chaotropic salts like LiCl can be added to wash solutions to disrupt secondary structures.[7][10] For extremely difficult cases, specialized solvent systems like the "Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylenecarbonate) can be employed.[3][7]

Caption: Key factors influencing the solubility of Fmoc-amino acids.

Experimental Protocol: Gravimetric Determination of Solubility

To ensure protocols are self-validating, it is best practice to experimentally determine the solubility of a new batch of any amino acid derivative in the specific solvent being used. The following gravimetric method is a reliable and straightforward approach.

Methodology

-

Preparation: Add an excess amount of Fmoc-D-Glu(Ochx)-OH (e.g., ~100 mg) to a pre-weighed 1.5 mL microcentrifuge tube. The exact mass is not critical, but it must be in excess of what is expected to dissolve.

-

Solvation: Add a precise volume of the chosen solvent (e.g., 1.0 mL of DMF) to the tube.

-

Equilibration: Seal the tube and vortex thoroughly. Place the tube on a rotator at a constant, controlled temperature (e.g., 25°C) for at least 2-4 hours to ensure the solution reaches equilibrium. Sonication can be used initially to break up large particles.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette. Avoid disturbing the solid pellet. Transfer the supernatant to a new, pre-weighed glass vial.

-

Evaporation: Remove the solvent from the vial under a stream of nitrogen or using a vacuum centrifuge (e.g., SpeedVac). Ensure the resulting solid is completely dry.

-

Measurement: Weigh the vial containing the dried solute.

-

Calculation:

-

Mass of dissolved solid (g): (Weight of vial + dried solute) - (Weight of empty vial)

-

Solubility (mg/mL): (Mass of dissolved solid in mg) / (Volume of supernatant sampled in mL)

-

Solubility (M): (Mass of dissolved solid in g / MW of Fmoc-D-Glu(Ochx)-OH) / (Volume of supernatant sampled in L)

-

(MW of Fmoc-D-Glu(Ochx)-OH = 451.5 g/mol )[11]

-

-

Sources

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Fmoc-Glu(OcHx)-OH | C26H29NO6 | CID 51340555 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cyclohexyl Ester Protecting Group

A Senior Application Scientist's Perspective on Synthesis, Application, and Strategy

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield.[1][2][3] A protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent its participation in a reaction while another part of the molecule is modified.[2][4] This guide provides an in-depth technical exploration of the cyclohexyl (cHex) ester, a crucial protecting group for carboxylic acids. We will delve into its fundamental properties, methods for its installation (protection) and removal (deprotection), and its strategic applications, with a particular focus on its role in minimizing common side reactions in solid-phase peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the cyclohexyl ester in their synthetic endeavors.

The Core Principle: Why Protect Carboxylic Acids?

Carboxylic acids are one of the most versatile functional groups in organic chemistry. However, their acidic proton and nucleophilic carboxylate form can interfere with a wide range of reactions, such as those involving strong bases, organometallics, or delicate coupling procedures.[5][6] Esterification is the most common strategy for carboxylic acid protection, converting the reactive -COOH group into a relatively inert ester.[1][6] The choice of ester is critical and is dictated by the overall synthetic strategy, requiring a delicate balance of stability and selective cleavage. The cyclohexyl ester emerges as a valuable option due to its unique steric and electronic properties.

Physicochemical Profile of the Cyclohexyl Ester

The efficacy of the cyclohexyl ester protecting group stems from a combination of its stability, steric bulk, and well-defined cleavage conditions.

-

Stability: The cyclohexyl ester exhibits considerable stability across a wide range of reaction conditions. It is generally resistant to mildly acidic and basic conditions that are often used to remove other protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).[5][7] This robustness makes it an excellent candidate for orthogonal protection schemes, where multiple protecting groups must be removed sequentially without affecting others.[1]

-

Steric Hindrance: The bulky, non-planar cyclohexyl ring provides significant steric shielding to the carbonyl carbon of the ester. This steric hindrance is a key feature, as it can prevent undesired intramolecular side reactions. A prime example is in solid-phase peptide synthesis (SPPS), where cyclohexyl ester protection of aspartic acid side chains is employed to minimize the formation of aspartimide, a common and troublesome side product.[8][9]

-

Cleavage: Deprotection of the cyclohexyl ester is typically achieved under strong basic conditions (saponification) or through nucleophilic attack, regenerating the carboxylic acid.[10][11][12] This allows for its removal at a specific, planned stage of a synthesis.

Installation of the Cyclohexyl Ester Group (Protection)

The formation of a cyclohexyl ester from a carboxylic acid can be accomplished through several reliable methods. The choice of method depends on the substrate's sensitivity and the desired scale of the reaction.

DCC-Mediated Coupling (Steglich Esterification)

One of the mildest and most widely used methods is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[13] This reaction proceeds at room temperature and is tolerant of a wide variety of functional groups.[13][14]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[15] DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species, which is readily attacked by cyclohexanol. The byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.[13]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. chem.iitb.ac.in [chem.iitb.ac.in]

- 4. Protection and Deprotection [cem.com]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. Steglich esterification - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-D-Glu(Ochx)-OH: A Technical Guide to Strategic Incorporation in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the application of Fmoc-D-Glu(Ochx)-OH in solid-phase peptide synthesis (SPPS). As a senior application scientist, the following content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their peptide synthesis endeavors.

The Strategic Imperative for D-Amino Acids and Advanced Side-Chain Protection

The pursuit of novel peptide therapeutics with enhanced pharmacokinetic profiles has led to the widespread adoption of non-canonical amino acids. The incorporation of D-amino acids is a cornerstone of this strategy, offering a powerful tool to increase metabolic stability by rendering peptide bonds resistant to cleavage by endogenous proteases. D-Glutamic acid, when strategically placed within a peptide sequence, can introduce critical conformational constraints and modulate interactions with biological targets.

However, the trifunctional nature of glutamic acid, with its reactive side-chain carboxyl group, necessitates a robust protection strategy during SPPS. The choice of the side-chain protecting group is a critical determinant of the overall success of the synthesis, impacting coupling efficiency, and the purity of the final peptide. Fmoc-D-Glu(Ochx)-OH, which features a cyclohexyl (Ochx) ester protecting the γ-carboxyl group, has emerged as a superior building block for mitigating common side reactions encountered in peptide synthesis.

The Cyclohexyl (Ochx) Protecting Group: A Mechanistic Advantage

The selection of a side-chain protecting group is a delicate balance between stability to the iterative steps of SPPS and facile removal during the final cleavage from the resin. The Ochx group offers a distinct set of advantages over the more conventional tert-butyl (OtBu) protecting group, particularly in the context of minimizing aspartimide formation.

Aspartimide formation is a deleterious side reaction, especially prevalent in sequences containing Asp or Glu followed by a small amino acid like Gly, Asn, or Ser.[1][2] This intramolecular cyclization of the peptide backbone is catalyzed by the basic conditions of Fmoc deprotection and can lead to a mixture of difficult-to-separate impurities.[3] The sterically demanding nature of the cyclohexyl group, as compared to the tert-butyl group, significantly hinders the intramolecular cyclization, thereby suppressing aspartimide formation.[4]

A comparative analysis of common side-chain protecting groups for acidic amino acids reveals the superior performance of the Ochx group in preventing this unwanted side reaction.

| Protecting Group | Relative Rate of Aspartimide Formation | Cleavage Conditions | Key Advantages | Key Disadvantages |

| Cyclohexyl (Ochx) | Low | Strong Acid (e.g., HF, TFMSA) | Significantly reduces aspartimide formation.[4] | Requires strong acid for cleavage. |

| tert-Butyl (OtBu) | High | Moderate Acid (e.g., TFA) | Cleaved under standard TFA conditions. | Prone to aspartimide formation in susceptible sequences.[2] |

| Benzyl (Bzl) | Moderate | Hydrogenolysis or very strong acid (HF) | Orthogonal to Fmoc/tBu strategy. | Requires harsh cleavage conditions. |

| Allyl (OAll) | Low | Pd(0)-catalyzed cleavage | Orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[5] | Requires specific and sometimes costly cleavage reagents. |

Data compiled and interpreted from multiple sources.[2][3][4][5][6]

Experimental Protocol: Efficient Incorporation of Fmoc-D-Glu(Ochx)-OH

The following protocol provides a robust method for the incorporation of Fmoc-D-Glu(Ochx)-OH into a peptide sequence using manual or automated SPPS.

Reagents and Materials

-

Fmoc-compatible solid support (e.g., Rink Amide resin)

-

Fmoc-D-Glu(Ochx)-OH

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (or HOBt)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Isopropanol (IPA)

-

Cleavage cocktail: Reagent K (TFA/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5) or similar strong acid cocktail

-

Cold diethyl ether

Step-by-Step Synthesis Cycle

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x) and IPA (3x) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-D-Glu(Ochx)-OH (3 equivalents relative to the resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin and allow to react for 2-4 hours. The completion of the coupling can be monitored using a Kaiser test.

-

Washing: Wash the resin with DMF (5x) and IPA (3x) to remove excess reagents and byproducts.

-

Iteration: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

-

Final Fmoc Deprotection: Following the final coupling cycle, remove the N-terminal Fmoc group as described in step 2.

-

Resin Washing and Drying: Wash the resin extensively with DMF and DCM and dry thoroughly under vacuum.

-

Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Mechanistic Diagrams

The following diagrams illustrate the SPPS cycle for the incorporation of Fmoc-D-Glu(Ochx)-OH and the mechanism of aspartimide formation that is mitigated by the Ochx group.

Caption: SPPS cycle for Fmoc-D-Glu(Ochx)-OH incorporation.

Caption: Mechanism of aspartimide formation and its inhibition by the Ochx group.

Conclusion and Future Perspectives

The strategic incorporation of Fmoc-D-Glu(Ochx)-OH represents a significant advancement in the synthesis of complex and therapeutically relevant peptides. The use of the cyclohexyl protecting group provides a robust and reliable method for minimizing the formation of aspartimide-related impurities, leading to higher purity crude products and simplifying downstream purification efforts. As the demand for more complex and modified peptide therapeutics continues to grow, the adoption of advanced building blocks such as Fmoc-D-Glu(Ochx)-OH will be crucial for the successful and efficient production of these next-generation medicines.

References

- BenchChem. (2025). A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis.

- BenchChem. (2025). A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis.

- Lauer, J. L., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu(OAll)-OH into Peptide Sequences.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics.

- Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of peptide science, 9(1), 36-46.